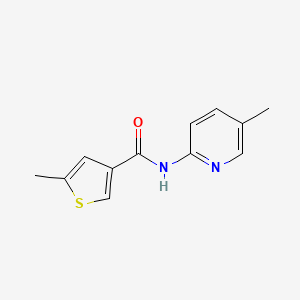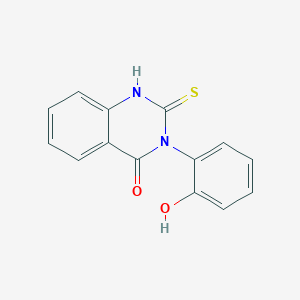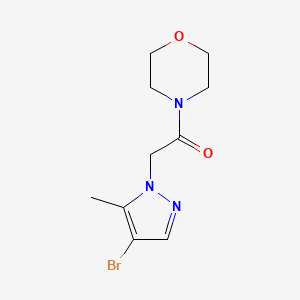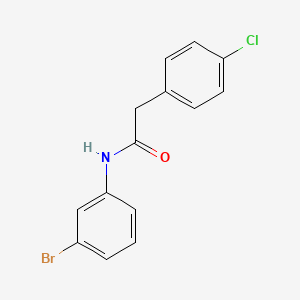
5-methyl-N-(5-methylpyridin-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(5-methylpyridin-2-yl)thiophene-3-carboxamide: is a fascinating compound with a complex structure. It belongs to the thiophene family, which contains a five-membered ring composed of one sulfur atom (C₄H₄S) . Thiophene derivatives find applications in various fields due to their diverse properties.
Preparation Methods
Synthetic Routes:: Several synthetic methods lead to the formation of thiophene derivatives. Notably, condensation reactions play a significant role:
Gewald Reaction: In this method, sulfur, an α-methylene carbonyl compound, and an α-cyano ester react to produce aminothiophene derivatives.
Paal–Knorr Reaction: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent.
Fiesselmann Reaction: and Hinsberg Synthesis are also common routes .
Industrial Production:: Industrial-scale synthesis typically involves optimizing the most efficient and cost-effective route based on the specific compound’s requirements.
Chemical Reactions Analysis
Reactions::
5-methyl-N-(5-methylpyridin-2-yl)thiophene-3-carboxamide: can undergo various reactions:
Oxidation: and : Depending on reaction conditions, it may oxidize or reduce.
Substitution: Substituents can be added or replaced on the thiophene ring.
Common Reagents: These include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NaN₃).
Major Products: These vary based on the specific reaction and substituents involved.
Scientific Research Applications
Chemistry::
Corrosion Inhibitors: Thiophene derivatives find use in industrial chemistry to prevent corrosion.
Organic Semiconductors: They contribute to organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Anticancer Properties: Some thiophene-based compounds exhibit anticancer effects.
Anti-Inflammatory: , , and Properties: Thiophene derivatives have diverse pharmacological activities.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
5-methyl-N-(5-methylpyridin-2-yl)thiophene-3-carboxamide: stands out due to its unique structure. similar compounds include 2-butylthiophene and 2-octylthiophene, each with distinct applications .
Properties
Molecular Formula |
C12H12N2OS |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
5-methyl-N-(5-methylpyridin-2-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C12H12N2OS/c1-8-3-4-11(13-6-8)14-12(15)10-5-9(2)16-7-10/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
TWRNTWQXUQXUQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CSC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopropyl-N-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10963299.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B10963316.png)

![2-{5-[(2-Chloro-4-fluorophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10963325.png)

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B10963330.png)
![2-{5-[(4-Fluorophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10963331.png)
![2-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10963337.png)


![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethanone](/img/structure/B10963344.png)

![[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10963350.png)
